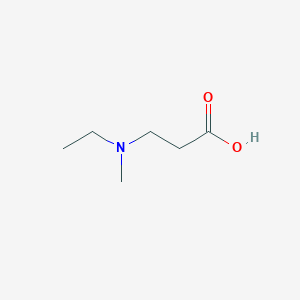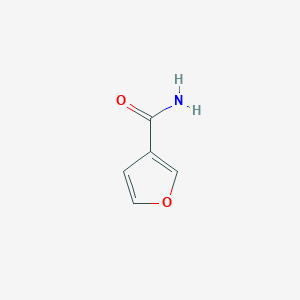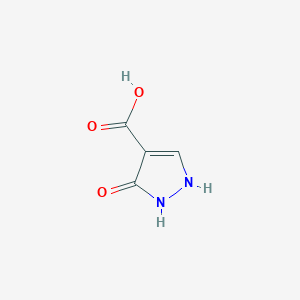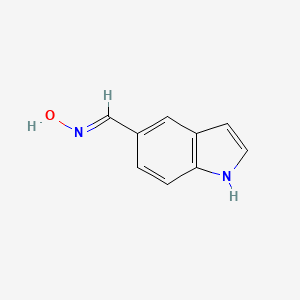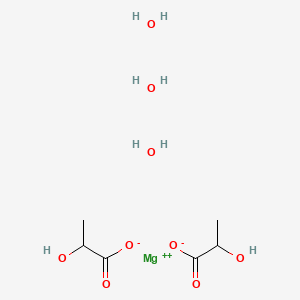
Ethyl 5-isopropylisoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 . It belongs to the isoxazole class of compounds and is widely used as a reference standard in analytical chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives has been a topic of interest in many research studies . One of the synthetic methods involves reacting ethyl nitroacetate with phenylacetylene in the presence of TEMPO, water, and in open air to give 3,5-disubstituted isoxazole with an excellent yield .Molecular Structure Analysis
The molecular weight of Ethyl 5-isopropylisoxazole-3-carboxylate is 183.21 g/mol . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl 5-isopropylisoxazole-3-carboxylate has a molecular weight of 183.21 g/mol . It is recommended to store this compound in a sealed, dry environment, preferably in a freezer, under -20°C .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The title compound, ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, has been studied for its crystal structure. This compound, composed of two molecules not linked by hydrogen bonding, showcases significant structural characteristics. The study of this compound's structure, which involves the rotation around the methylene C atom connecting the triazole ring to the sugar part of the molecule, has implications for understanding molecular interactions and designing more complex chemical structures (Horton, Levine, Norris, Luck, & Silverton, 1997).
Polymer Complex Structures
Research on positional isomeric effects on polymer complex structures has utilized derivatives of Ethyl 5-isopropylisoxazole-3-carboxylate. The study involves ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its isomers in the construction of Cd(II) complexes. This work demonstrates the significant role of ligand isomerism in determining the structural and functional properties of metal–organic frameworks, essential in material science and nano-technology applications (Cisterna et al., 2018).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, ethyl 5-thiazolecarboxylate, a related compound, has been reduced to create pharmaceutical intermediates. Such research is pivotal in developing new pharmaceuticals and understanding the chemistry of heterocyclic compounds (Tan Bin, 2004).
Drug Synthesis and Modification
Ethyl 5-isopropylisoxazole-3-carboxylate derivatives have been synthesized and modified for potential use in drug development. Studies involve modifying the chemical structure and analyzing antimicrobial activities. These studies are crucial in drug discovery and development, especially in the context of creating new treatments for bacterial and fungal infections (Desai, Bhatt, & Joshi, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVIEIJKPRYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593112 |
Source


|
| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-isopropylisoxazole-3-carboxylate | |
CAS RN |
91240-30-1 |
Source


|
| Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


